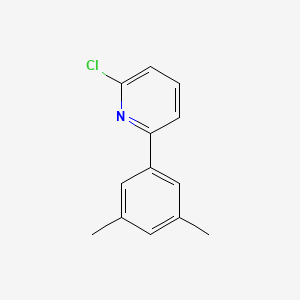

2-Chloro-6-(3,5-dimethylphenyl)pyridine

Beschreibung

2-Chloro-6-(3,5-dimethylphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine backbone substituted at the 2-position with a chlorine atom and at the 6-position with a 3,5-dimethylphenyl group. This compound is of interest in agrochemical and materials science research due to its structural similarity to herbicides and coordination ligands. Its biological activity, particularly in inhibiting photosynthetic electron transport (PET), has been studied in analogs like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, which exhibits an IC50 of ~10 µM in spinach chloroplasts . The meta-substituted dimethyl groups enhance lipophilicity and influence intermolecular interactions, as seen in crystal packing studies of related acetamides and terpyridines .

Eigenschaften

Molekularformel |

C13H12ClN |

|---|---|

Molekulargewicht |

217.69 g/mol |

IUPAC-Name |

2-chloro-6-(3,5-dimethylphenyl)pyridine |

InChI |

InChI=1S/C13H12ClN/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3 |

InChI-Schlüssel |

NXIPGYOOVOFLLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C2=NC(=CC=C2)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3,5-dimethylphenyl)pyridine typically involves the reaction of 2-chloropyridine with 3,5-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2-Chloro-6-(3,5-dimethylphenyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(3,5-dimethylphenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of 2-amino-6-(3,5-dimethylphenyl)pyridine or 2-thio-6-(3,5-dimethylphenyl)pyridine.

Oxidation: Formation of 2-chloro-6-(3,5-dimethylphenyl)pyridine N-oxide.

Reduction: Formation of 2-chloro-6-(3,5-dimethylphenyl)piperidine.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(3,5-dimethylphenyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(3,5-dimethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs include:

- Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) : A nitrification inhibitor with a trichloromethyl group at the 6-position. Unlike 2-Chloro-6-(3,5-dimethylphenyl)pyridine, its electron-withdrawing trichloromethyl group increases electrophilicity but reduces lipophilicity compared to dimethylphenyl .

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Shares the 3,5-dimethylphenyl substituent but replaces the pyridine with a naphthalene-carboxamide core. This compound demonstrates PET inhibition via interactions with photosystem II .

- 4'-(3,5-Dimethylphenyl)-2,2':6',2''-terpyridine : A coordination ligand where the dimethylphenyl group influences π-stacking and hydrogen bonding in crystal structures .

Table 1: Substituent Effects on Key Properties

*Estimated based on substituent contributions.

Key SAR Insights :

- Meta-substitution : 3,5-substitution optimizes steric and electronic interactions with PET targets.

- Lipophilicity : Methyl groups increase LogP, enhancing bioavailability in hydrophobic environments (e.g., chloroplast membranes).

Physical-Chemical Properties and Crystal Packing

The 3,5-dimethylphenyl group significantly impacts solid-state geometry:

- In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, asymmetric units contain two molecules, suggesting steric hindrance from methyl groups alters packing .

- In 4'-(3,5-dimethylphenyl)-terpyridine, π-stacking and N…H–C hydrogen bonding dominate, contrasting with solvent-influenced packing in non-methylated analogs .

Table 2: Crystallographic Comparison

Toxicity and Environmental Impact

- Nitrapyrin: Exhibits weak mutagenicity in S. typhimurium assays with metabolic activation, necessitating further genotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.